molecular formula C7H4Cl2F3N B1295278 2,6-Dichloro-4-(trifluoromethyl)aniline CAS No. 24279-39-8

2,6-Dichloro-4-(trifluoromethyl)aniline

Cat. No.: B1295278
CAS No.: 24279-39-8
M. Wt: 230.01 g/mol
InChI Key: ITNMAZSPBLRJLU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄Cl₂F₃N. It is a derivative of benzotrifluoride, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure), with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Amino-3,5-dichlorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of GABA receptor antagonists . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s interaction with enzymes such as aminotransferases and chlorinases is crucial for its role in biochemical synthesis. These interactions often involve the transfer of amino and chlorine groups, leading to the formation of new chemical bonds and the synthesis of target molecules.

Cellular Effects

4-Amino-3,5-dichlorobenzotrifluoride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on GABA receptors, for instance, can alter neuronal signaling and neurotransmission. Additionally, 4-Amino-3,5-dichlorobenzotrifluoride can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of 4-Amino-3,5-dichlorobenzotrifluoride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes and proteins, altering their activity and function. For example, its interaction with GABA receptors can inhibit or activate these receptors, leading to changes in neuronal signaling. Additionally, 4-Amino-3,5-dichlorobenzotrifluoride can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3,5-dichlorobenzotrifluoride can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, 4-Amino-3,5-dichlorobenzotrifluoride may degrade into other chemical species, potentially altering its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Amino-3,5-dichlorobenzotrifluoride vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 4-Amino-3,5-dichlorobenzotrifluoride can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity.

Metabolic Pathways

4-Amino-3,5-dichlorobenzotrifluoride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, its interaction with aminotransferases can influence amino acid metabolism, while its effect on chlorinases can impact the synthesis of chlorinated organic compounds.

Transport and Distribution

Within cells and tissues, 4-Amino-3,5-dichlorobenzotrifluoride is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments. The transport and distribution of 4-Amino-3,5-dichlorobenzotrifluoride are crucial for its biological activity, as they determine the compound’s availability and concentration at target sites.

Subcellular Localization

The subcellular localization of 4-Amino-3,5-dichlorobenzotrifluoride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, 4-Amino-3,5-dichlorobenzotrifluoride may be localized to the mitochondria, where it can influence energy production and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-(trifluoromethyl)aniline can be synthesized using 4-chlorotrifluoromethylbenzene as the starting material. The synthesis involves a two-step reaction process:

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Oxidation Products: Compounds with higher oxidation states.

    Reduction Products: Compounds with lower oxidation states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and dichloro groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNMAZSPBLRJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179011
Record name 4-Amino-3,5-dichlorobenzotrifluoride
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Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-39-8
Record name 2,6-Dichloro-4-trifluoromethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,5-dichlorobenzotrifluoride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichlorobenzotrifluoride
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Record name 2,6-dichloro-4-trifluoromethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzenamine, 2,6-dichloro-4-(trifluoromethyl)
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Synthesis routes and methods I

Procedure details

Into a 1000 ml high-pressure reaction vessel add 200 g 3,4,5-Trichlorobenzotrifluoride and 145 g water, enclose the reaction vessel, fill liquid ammonia 380 g, close the valve, start agitation, slowly increase temperature to 160° C. and pressure to 10.0 MPa, make timed temperature-retention under controlled temperature 165° C. and controlled pressure 11.5 MPa for 8 h, then release the pressure and discharge ammonia.
Quantity
200 g
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reactant
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145 g
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380 g
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Synthesis routes and methods II

Procedure details

3,4,5-Trichloro-trifluoromethylbenzene (0.681 g, 2.73 mmol), lithium fluoride (7.1 mg, 0.273 mmol) and N-methylpyrrolidone (1.8 ml) are mixed in an autoclave. The autoclave is cooled to −95° C. and then ammonia (1.3 g, 76.4 mmol) is added. The autoclave is then heated at 250° C. and with stirring for 4 h and is subsequently allowed to return to room temperature. The reaction product is extracted by washing with water and with dichloromethane and then the organic phase is evaporated, after having been dried. 0.453 g (1.97 mmol) of 2,6-dichloro-4-trifluoromethylaniline is obtained with a degree of conversion of the 3,4,5-trichloro-trifluoromethylbenzene of 97%, a ratio equal to 83/17 for the selectivity for 2,6-dlchloro-para-trifluoromethylaniline with respect to 2,6-dichloro-meta-trifluoromethylaniline and an 87% yield of 2,6-dichloro-para-trifluoromethylaniline.
Quantity
0 (± 1) mol
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0.681 g
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7.1 mg
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1.8 mL
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1.3 g
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture (276 g) of 2-chloro-4-trifluoromethylaniline, 2-chloro-5-trifluoromethylaniline and NMP (0.73 m/m) was mixed with 500 ml chlorobenzene. Sulfuryl chloride (135 g) was added to the mixture at 55-60° C. liquid temperature over a period of 4 hours and the reaction temperature was maintained for further 2 hours. Additional 20.2. g of sulfuryl chloride was added for completion of reaction. Reaction medium on treatment and fractionation gave 2,6-dichloro-4-trifluoromethylaniline, in 94% yield on 2-chloro-4-trifluoromethylaniline.
Quantity
276 g
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reactant
Reaction Step One
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500 mL
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135 g
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Synthesis routes and methods IV

Procedure details

A mixture (740 g) containing 2-chloro-4-trifluoromethyaniline, 2-chloro-5-trifluoromethylaniline and NMP (0.686 m/m) was charged with 400 ml dichloroethane in to the reactor. It was then heated to 55° C. and reacted with 430 g of sulfuryl chloride at 55-60° C. over a period of 4 hrs & further maintained at 65-70° C. for 2 hrs. The reaction mixture was worked up by adding water & treating with 5N NaOH, the organic layer was fractionated under reduced pressure to get 504.9 g of distilled 2,6-dichloro-4-trifluoromethylaniline. The yield of 2,6-dichloro-4-trifluoromethyl aniline was 93.5% on 2-chloro-4-trifluoromethylaniline.
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Synthesis routes and methods V

Procedure details

A mixture (301 g) of 2-chloro-4-trifluoromethylaniline, 2-chloro-5-trifluoromethylaniline and N-methylpyrrolidone (NMP) (1.06 m/m) was mixed with 500 ml chlorobenzene. Sulfuryl chloride (148.4 g) was added to the mixture at 55-60° C. over a period of 4 hours and the reaction mixture was maintained at 55-60° C. for 4 hours. Reaction medium on treatment and fractionation gave 0.84 m of 2,6-dichloro-4-trifluoromethylaniline, 95% yield on 2-chloro-4-trifluoromethyl aniline.
Quantity
301 g
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reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-4-(trifluoromethyl)aniline
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